

Cross-Validation of Analytical Data for Novel Thiazolidine Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 1,3-Thiazolidine-4-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the characterization and validation of novel thiazolidine compounds. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate analytical techniques for their specific research needs, ensuring data integrity and reproducibility.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is critical for the accurate characterization of newly synthesized thiazolidine derivatives. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy are two commonly employed techniques for the quantification and purity assessment of these compounds. The following tables summarize the validation parameters for the determination of a novel thiazolidinone derivative, highlighting the performance of each method.

Table 1: HPLC Method Validation Data

Parameter	Result
Linearity Range (µg/mL)	1.0 - 100.0
Correlation Coefficient (r ²)	0.9995
Limit of Detection (LOD) (µg/mL)	0.15
Limit of Quantification (LOQ) (µg/mL)	0.45
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2.0%
Specificity	No interference from excipients

Table 2: UV-Vis Spectrophotometry Method Validation Data

Parameter	Result
Linearity Range (µg/mL)	5.0 - 50.0
Correlation Coefficient (r ²)	0.9989
Limit of Detection (LOD) (µg/mL)	1.5
Limit of Quantification (LOQ) (µg/mL)	4.5
Accuracy (% Recovery)	97.8% - 102.5%
Precision (% RSD)	< 2.5%
Specificity	Potential interference from UV-absorbing excipients

Experimental Protocols

Detailed methodologies for the synthesis and analysis of a representative novel thiazolidinone, 3-((5-nitrofuran-2-yl)methylene)-5-(piperidin-1-ylmethyl)thiazolidine-2,4-dione, are provided below.

Synthesis of a Novel Thiazolidinone Derivative

A multi-step synthesis is employed for the creation of the target thiazolidinone compound. The process begins with the synthesis of the thiazolidine-2,4-dione core, followed by the introduction of a piperidine side chain and subsequent condensation with a nitrofurán aldehyde. [\[1\]](#)

Step 1: Synthesis of 5-(piperidin-1-ylmethyl)thiazolidine-2,4-dione A mixture of thiazolidine-2,4-dione (1 mmol), piperidine (1 mmol), and formaldehyde (1.5 mmol) in ethanol (20 mL) is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate product.

Step 2: Synthesis of 3-((5-nitrofurán-2-yl)methylene)-5-(piperidin-1-ylmethyl)thiazolidine-2,4-dione The intermediate from Step 1 (1 mmol) and 5-nitrofurán-2-carbaldehyde (1 mmol) are dissolved in glacial acetic acid (15 mL). The mixture is refluxed for 6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to obtain the final compound.

HPLC Method for Purity and Quantification

This method is suitable for the determination of the purity and concentration of the synthesized thiazolidinone derivative. [\[2\]](#)[\[3\]](#)

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 20 μ L.
- Procedure: A stock solution of the thiazolidinone derivative (1 mg/mL) is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 μ g/mL. The samples are filtered through a 0.45 μ m filter before injection.

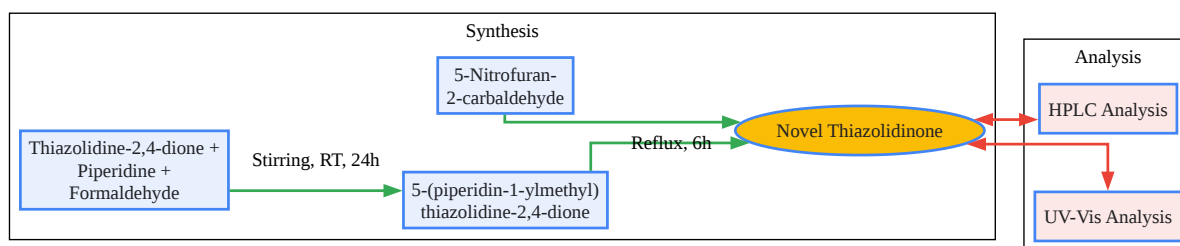
UV-Vis Spectrophotometric Method for Quantification

This method provides a rapid and straightforward approach for the quantification of the synthesized compound.[4]

- Instrumentation: UV-Vis Spectrophotometer.
- Solvent: Methanol.
- Wavelength of Maximum Absorbance (λ_{max}): Determined by scanning a solution of the compound from 200 to 400 nm.
- Procedure: A stock solution of the thiazolidinone derivative (100 $\mu\text{g/mL}$) is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 to 50 $\mu\text{g/mL}$. The absorbance of each standard is measured at the λ_{max} , and a calibration curve is constructed by plotting absorbance versus concentration.

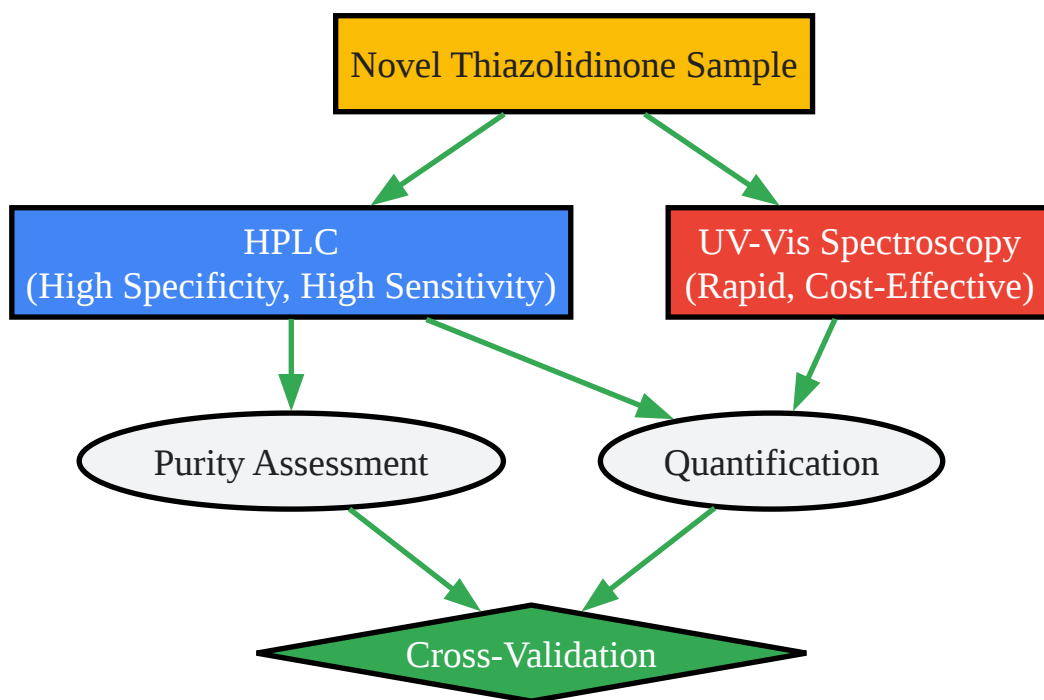
Visualizing Methodologies and Pathways

Graphical representations of the experimental workflow, the logical relationship between analytical methods, and a relevant biological signaling pathway are provided below to enhance understanding.



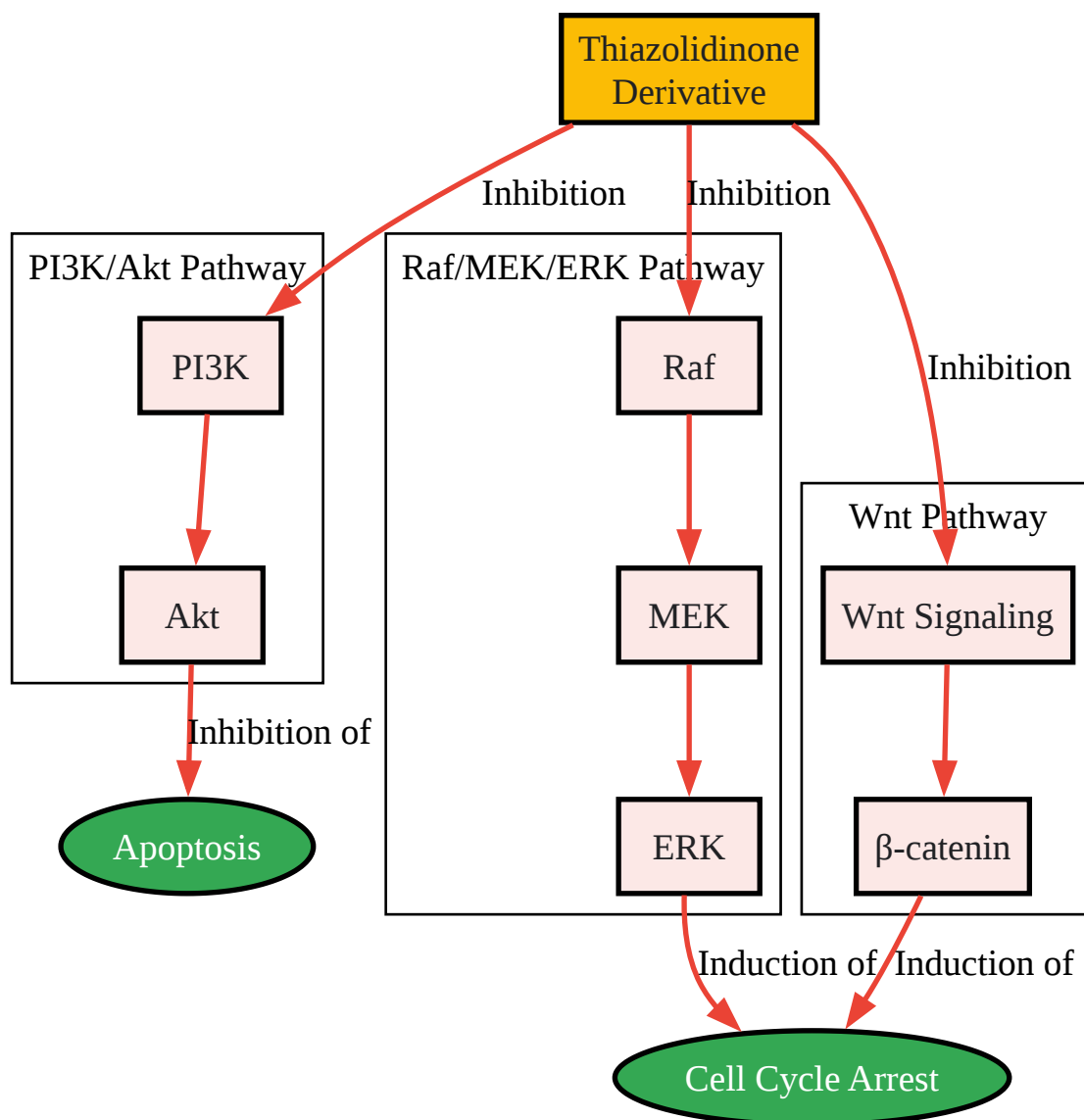
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Experimental Workflow for Synthesis and Analysis



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Relationship Between Analytical Methods



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Anticancer Signaling Pathways of Thiazolidinones

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